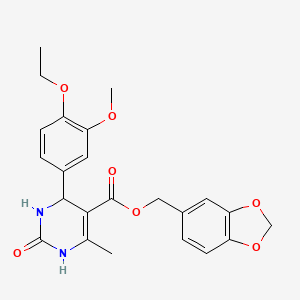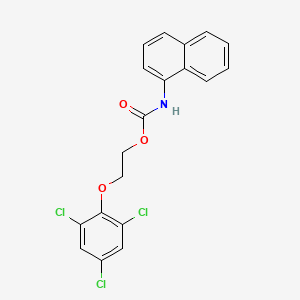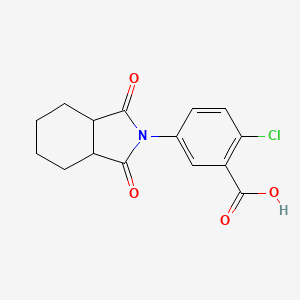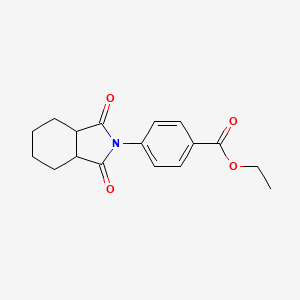![molecular formula C19H17F2N3O3 B5203869 5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5203869.png)
5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator in the central nervous system and plays a critical role in regulating various physiological processes, including sleep, cognition, and immune function. The adenosine A1 receptor is widely distributed throughout the brain and has been implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, depression, and anxiety.
作用機序
5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide exerts its effects by selectively binding to the adenosine A1 receptor and blocking its activation by adenosine. The adenosine A1 receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi, and is involved in the regulation of neurotransmitter release, ion channel activity, and neuronal excitability. By blocking the activation of the adenosine A1 receptor, this compound inhibits the inhibitory effects of adenosine on neurotransmitter release and neuronal activity, leading to increased levels of neurotransmitter release and enhanced neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of neuronal excitability. In particular, this compound has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain, suggesting that it may have potential as a treatment for neurological and psychiatric disorders that are characterized by a deficiency in these neurotransmitters.
実験室実験の利点と制限
One of the main advantages of 5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide is its high selectivity for the adenosine A1 receptor, which allows for the specific modulation of this receptor without affecting other adenosine receptors or neurotransmitter systems. Additionally, this compound has been shown to have a good safety profile and low toxicity, making it suitable for use in both in vitro and in vivo models. However, one of the main limitations of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide, including the investigation of its potential therapeutic applications in neurological and psychiatric disorders, the development of more potent and selective analogs, and the investigation of its effects on other neurotransmitter systems and physiological processes. Additionally, the development of new methods for the synthesis of this compound and other adenosine receptor ligands may facilitate the study of these compounds and their potential therapeutic applications.
合成法
The synthesis of 5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide involves several steps, including the protection of the carboxylic acid group, the formation of the isoxazole ring, and the deprotection of the carboxylic acid group. The most commonly used method for the synthesis of this compound is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide and an alkyne to form a 1,2,3-triazole ring. This method has been shown to be highly efficient and selective, with yields of up to 90%.
科学的研究の応用
5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide has been extensively studied in both in vitro and in vivo models to investigate its potential therapeutic applications. In particular, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, suggesting that it may have potential as a treatment for these disorders. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential as a treatment for anxiety and depression.
特性
IUPAC Name |
5-[(3,4-difluorophenoxy)methyl]-N-(1-pyridin-4-ylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-2-17(12-5-7-22-8-6-12)23-19(25)18-10-14(27-24-18)11-26-13-3-4-15(20)16(21)9-13/h3-10,17H,2,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDDPOROZGGSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2=NOC(=C2)COC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5203792.png)


![1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5203808.png)
![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B5203826.png)

![N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5203846.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}naphthalene](/img/structure/B5203848.png)

![1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)
![N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5203872.png)
![2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5203875.png)
![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5203876.png)
![ethyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5203880.png)